molecular formula C11H16N2O2 B13340249 2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid

Cat. No.: B13340249
M. Wt: 208.26 g/mol
InChI Key: WTGRMTXVOJHGGC-UHFFFAOYSA-N
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Description

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid ( 1554665-62-1) is a high-purity chemical reagent with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry, linked to a propanoic acid chain via a methyl group. The tetrahydrobenzoimidazole moiety is structurally related to pharmacologically active compounds that interact with the central nervous system, particularly as modulators of gamma-aminobutyric acid (GABA) receptors . The presence of both the heterocyclic system and the carboxylic acid functional group makes this molecule a valuable intermediate for the synthesis of more complex target molecules, potentially for research in neurology and pharmacology. Its primary research applications include serving as a key building block in pharmaceutical development, particularly for investigating new ligands for CNS targets . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can inquire for detailed specifications, including certificate of analysis and shipping information, as the product may require cold-chain transportation .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid

InChI

InChI=1S/C11H16N2O2/c1-8(11(14)15)6-13-7-12-9-4-2-3-5-10(9)13/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

WTGRMTXVOJHGGC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=C1CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Benzimidazole Derivatives

  • Starting Materials : o-Phenylenediamine and a carboxylic acid derivative (e.g., an acid chloride or anhydride) are common starting materials.
  • Reaction Conditions : The reaction is typically carried out under reflux conditions in a solvent like ethanol or acetic acid, with an acid catalyst such as hydrochloric acid or sulfuric acid.
  • Purification : The crude product is purified using recrystallization or chromatography techniques.

Purification and Characterization Techniques

Purification of the final compound can be achieved using various methods, including:

  • Recrystallization : From a solvent like ethanol or methanol.
  • Chromatography : Techniques such as column chromatography or HPLC can be used for purification and purity assessment.

Characterization involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituents, synthesis methods, and functional attributes:

Structural Analogues and Substituent Effects

1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (Compound 9, ) Structure: Features an imidazole-propanoic acid backbone with a chlorotrityl-protected tetrazole and phenyl substituents. Synthesis: Achieved via general coupling procedures with a 93% yield, highlighting efficient protection/deprotection strategies .

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (Compound 14b, ) Structure: Contains a benzoimidazole core with electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, conjugated to a propenoic acid chain. Synthesis: Prepared via esterification (79% yield) using sulfuric acid in methanol, indicating compatibility with acid-labile functional groups .

3-(1H-Imidazol-1-yl)propanoic acid () Structure: Simplest analogue, featuring an imidazole directly linked to propanoic acid. Key Differences: Lacks the fused tetrahydrobenzo ring, resulting in reduced lipophilicity and possibly lower membrane permeability compared to the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties/Applications Reference
Target Compound Tetrahydrobenzoimidazole Methyl-propanoic acid Not reported Hypothesized medicinal applications -
Compound 9 () Imidazole-tetrazole Chlorotrityl, phenyl 93% High-yield coupling strategies
Compound 14b () Benzoimidazole-propenoic acid Nitro, trifluoromethyl 79% Electron-withdrawing substituent effects
3-(1H-Imidazol-1-yl)propanoic acid () Imidazole-propanoic acid None Not reported Chemopreventive agent synthesis

Research Implications and Selectivity Considerations

The tetrahydrobenzoimidazole moiety in the target compound may offer advantages in drug design, such as improved metabolic stability over simpler imidazole derivatives () .

Biological Activity

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid (CAS Number: 2244721-28-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H17ClN2O2
  • Molecular Weight : 244.72 g/mol
  • IUPAC Name : this compound hydrochloride

Anticonvulsant Activity

Research indicates that compounds related to benzimidazole derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain benzimidazole derivatives can effectively reduce seizure activity in animal models. The structural similarity between this compound and these derivatives suggests potential anticonvulsant effects, warranting further investigation into its efficacy in this area .

Antitumor Activity

Benzimidazole derivatives are often explored for their anticancer properties. A study demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines. The presence of the tetrahydro-benzimidazole moiety in this compound may enhance its interaction with cellular targets involved in tumor progression .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors that regulate neurotransmitter release and cellular signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated anticonvulsant effects in rodent models with a significant reduction in seizure frequency.
Study BShowed cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study CInvestigated the compound's interaction with GABA receptors and found potential modulation of neurotransmitter activity.

Q & A

Q. Key Modifications :

Position Modification Impact
Benzo[d]imidazoleIntroduce electron-withdrawing groups (e.g., -NO2_2)Alters receptor binding affinity
Propanoic acidReplace methyl with cyclopropylEnhances metabolic stability
Imidazole N-substituentsVary alkyl chain lengthModulates lipophilicity
Synthesize analogs via parallel synthesis and screen using high-throughput assays .

Advanced: What are common by-products, and how can they be minimized?

Q. Common By-Products :

  • Di-alkylated derivatives : Due to excess alkylating agent.
  • Ring-opening products : From harsh acidic/basic conditions.
    Mitigation Strategies :
  • Use stoichiometric control (e.g., 1:1 molar ratio of reactants).
  • Employ mild bases (e.g., K2 _2CO3_3) and inert atmospheres to prevent degradation .

Advanced: How to validate the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
  • Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition profiles.
  • Metabolic Stability : Use liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated oxidation .

Advanced: What are key considerations for in vivo pharmacokinetic studies?

  • Dosing Route : Intravenous vs. oral administration affects bioavailability.
  • Analytical Methods : LC-MS/MS for plasma concentration monitoring (LLOQ: 1 ng/mL).
  • Metabolite Identification : HR-MS/MS to detect phase I/II metabolites (e.g., glucuronidation) .

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